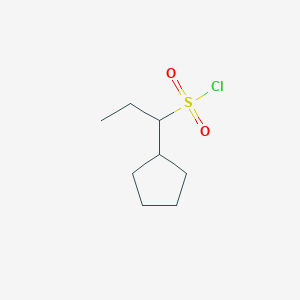
1-(2-Nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrobenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzoyl)piperazine can be synthesized through the reaction of piperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like chloroform at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 1-(2-aminobenzoyl)piperazine.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
1-(2-Nitrobenzoyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperazine ring enhances the compound’s ability to interact with various receptors and enzymes, influencing biological pathways .
Comparison with Similar Compounds
- 1-(4-Nitrobenzoyl)piperazine
- 1-(3-Nitrobenzoyl)piperazine
- 1-(2-Chlorobenzoyl)piperazine
Comparison: 1-(2-Nitrobenzoyl)piperazine is unique due to the position of the nitro group on the benzoyl ring, which influences its chemical reactivity and biological interactions. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17/h1-4,12H,5-8H2 |
InChI Key |
MFGWKYNLNOWMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


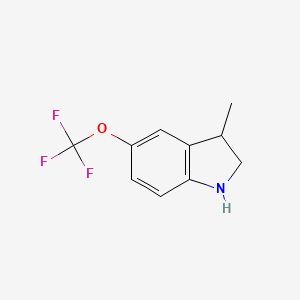
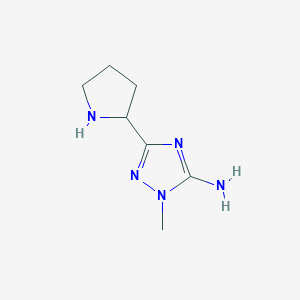
![5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)

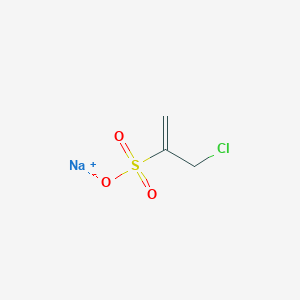

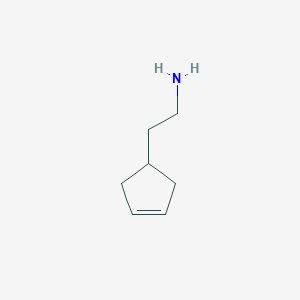
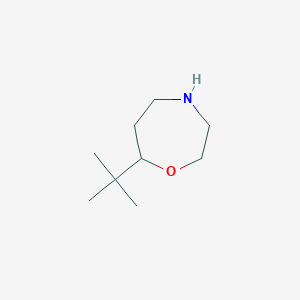
![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
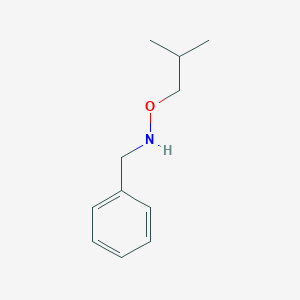
![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)
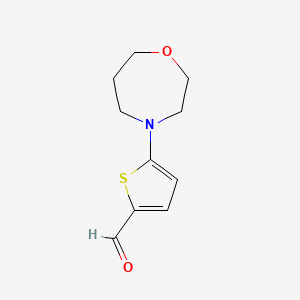
![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)
